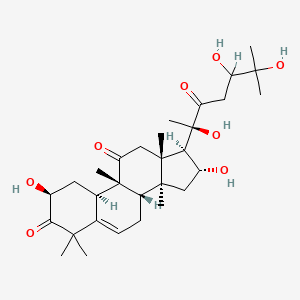
Methyl 3-chloro-2,6-difluorobenzoate
Descripción general
Descripción
Methyl 3-chloro-2,6-difluorobenzoate is a chemical compound that belongs to the class of organic compounds known as benzoates. These are compounds containing a benzene ring conjugated to a carboxylic acid ester group. The specific structure of methyl 3-chloro-2,6-difluorobenzoate includes a benzene ring substituted with chlorine and fluorine atoms at the 3rd and 2,6 positions, respectively, and an ester group with a methyl substituent.
Synthesis Analysis
The synthesis of related compounds often involves halogenation, esterification, and other organic transformations. For instance, the synthesis of 3-Chloro-6-methyl-dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide, a key intermediate of Tianeptine, was achieved through a series of reactions including condensation, methylation, hydrogenolysis, and cyclization . Similarly, Methyl m-trifluoromethylbenzoate was synthesized using a multi-step process starting from m-methyl benzoyl chloride, involving side-chain chlorination, fluorination, and esterification . These methods could potentially be adapted for the synthesis of methyl 3-chloro-2,6-difluorobenzoate by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to methyl 3-chloro-2,6-difluorobenzoate has been determined using various analytical techniques. For example, the crystal structure of methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(pyrimidin-2-ylamino)acrylate was elucidated and found to crystallize in the triclinic space group . The molecular structure, vibrational wavenumbers, and geometrical parameters of 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate were confirmed by IR and single-crystal X-ray diffraction studies, and the results were in agreement with computed values using HF and DFT methods . These techniques could be employed to analyze the molecular structure of methyl 3-chloro-2,6-difluorobenzoate.
Chemical Reactions Analysis
The reactivity of halogenated benzoates like methyl 3-chloro-2,6-difluorobenzoate can be inferred from related compounds. For instance, the synthesis of 4-chloro-2,3,5-trifluorobenzoic acid from methyl 2,3,4,5-tetrafluorobenzoate involved multiple steps, indicating that halogenated benzoates can undergo further functional group transformations . The chemical reactions of methyl 3-chloro-2,6-difluorobenzoate would likely involve similar reactivity patterns, such as nucleophilic substitution reactions due to the presence of halogens, which can be displaced by other nucleophiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 3-chloro-2,6-difluorobenzoate can be deduced from the properties of structurally related compounds. The presence of halogen atoms in the compound is likely to influence its boiling point, melting point, and solubility. Halogenated benzoates typically have higher boiling points and melting points compared to their non-halogenated counterparts due to increased molecular weight and stronger intermolecular forces. The electron-withdrawing effect of the fluorine atoms would affect the acidity of the carboxylic acid moiety if it were present in the free acid form. The ester group in methyl 3-chloro-2,6-difluorobenzoate would contribute to its overall polarity and solubility in organic solvents.
Aplicaciones Científicas De Investigación
Synthesis of Chemical Compounds :
- Methyl 3-chloro-2,6-difluorobenzoate is involved in the synthesis of trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors. These compounds, including Methyl 3-chloro-2,6-difluorobenzoate, show significant interaction between their molecular structures, characterized by dihedral angles and distances between atoms, forming sheets of molecules via C-H...O interactions (Li et al., 2005).
Characterization of Chemical Properties :
- The compound is used to understand the dynamics of chemical reactions and properties such as bond angles, molecular distances, and interaction types. For example, the analysis of dihedral angles and atom distances in its structure provides insights into the molecular interactions that are essential in materials science (Li et al., 2005).
Herbicidal Activity :
- It has been used in the synthesis of derivatives demonstrating herbicidal activity. For instance, a derivative of Methyl 3-chloro-2,6-difluorobenzoate showed potent herbicidal activity against annual weeds under controlled conditions, indicating its potential in agricultural applications (Hwang et al., 2005).
Antimicrobial and Antitumor Activity :
- Derivatives of this compound, isolated from marine endophytic fungi, have shown moderate antimicrobial and antitumor activities, suggesting their potential in pharmaceutical research (Xia et al., 2011).
Environmental Analysis :
- Methyl 3-chloro-2,6-difluorobenzoate is also used in environmental studies, for example, in tracing chemical movement to subsurface drains in agricultural fields. This helps in understanding the environmental impact and behavior of chemicals used in agriculture (Jaynes et al., 2001).
Propiedades
IUPAC Name |
methyl 3-chloro-2,6-difluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O2/c1-13-8(12)6-5(10)3-2-4(9)7(6)11/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAUPQAZOVCCSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1F)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401228110 | |
| Record name | Benzoic acid, 3-chloro-2,6-difluoro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401228110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-chloro-2,6-difluorobenzoate | |
CAS RN |
773873-97-5 | |
| Record name | Benzoic acid, 3-chloro-2,6-difluoro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=773873-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3-chloro-2,6-difluoro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401228110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,6,9-Trimethylidene-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-2-one](/img/structure/B3029668.png)





![Thieno[3,2-b]pyridine-5,7-diol](/img/structure/B3029679.png)
![[1-(4-Trifluoromethylphenyl)-1-tosyl]methyl isocyanide](/img/structure/B3029682.png)





